molecular formula C9H12ClNO B13645713 (4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Cat. No.: B13645713
M. Wt: 185.65 g/mol
InChI Key: RLECIOZWNPNKKL-SBSPUUFOSA-N
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Description

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a chemical compound with a unique structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves the reaction of a benzopyran derivative with an amine under specific conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an organic solvent at a controlled temperature to optimize yield and purity.

Industrial Production Methods

For industrial production, the process is scaled up using large reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is often purified using crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of the benzopyran ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(4S)-3,4-dihydro-1H-isochromen-4-amine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1

InChI Key

RLECIOZWNPNKKL-SBSPUUFOSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2CO1)N.Cl

Canonical SMILES

C1C(C2=CC=CC=C2CO1)N.Cl

Origin of Product

United States

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